molecular formula C13H21N5 B13985829 4-(4-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

4-(4-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B13985829
M. Wt: 247.34 g/mol
InChI Key: QXHFUMYGDJNRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that contains both piperazine and pyrrolidine moieties. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 4-chloro-6-(pyrrolidin-1-yl)pyrimidine with 1-methylpiperazine under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)pyrimidine
  • 6-(Pyrrolidin-1-yl)pyrimidine
  • 4-(4-Methylpiperazin-1-yl)-6-(morpholin-1-yl)pyrimidine

Uniqueness

4-(4-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both piperazine and pyrrolidine moieties, which may confer distinct biological activities and chemical properties compared to similar compounds. This dual functionality can enhance its potential as a versatile building block in medicinal chemistry .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C13H21N5/c1-16-6-8-18(9-7-16)13-10-12(14-11-15-13)17-4-2-3-5-17/h10-11H,2-9H2,1H3

InChI Key

QXHFUMYGDJNRJO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)N3CCCC3

Origin of Product

United States

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